molecular formula C10H21IN4S B1461032 3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide CAS No. 1170140-53-0

3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide

Cat. No.: B1461032
CAS No.: 1170140-53-0
M. Wt: 356.27 g/mol
InChI Key: INSHMIYLWLVUEU-UHFFFAOYSA-N
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Description

3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide is a useful research compound. Its molecular formula is C10H21IN4S and its molecular weight is 356.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through its triazole ring, which can form hydrogen bonds and other non-covalent interactions with target biomolecules . These interactions can modulate the activity of enzymes and proteins, making the compound useful in studying biochemical pathways and mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways . Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The triazole ring can interact with active sites of enzymes, either inhibiting or activating their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may be observed at very high doses, including cellular toxicity and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This makes it a valuable tool for studying metabolic pathways and their regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with target biomolecules, leading to more effective modulation of cellular processes.

Properties

IUPAC Name

3-[4-(2-methylpropyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]propan-1-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4S.HI/c1-8(2)7-14-9(5-4-6-11)12-13-10(14)15-3;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSHMIYLWLVUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NN=C1SC)CCCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Reactant of Route 2
3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Reactant of Route 3
3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Reactant of Route 4
3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Reactant of Route 5
3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide
Reactant of Route 6
3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.